S-[2-(dimethylamino)-2-iminoethyl] ethanethioate S-[2-(dimethylamino)-2-iminoethyl] ethanethioate
Brand Name: Vulcanchem
CAS No.: 779274-62-3
VCID: VC18499242
InChI: InChI=1S/C6H12N2OS/c1-5(9)10-4-6(7)8(2)3/h7H,4H2,1-3H3
SMILES:
Molecular Formula: C6H12N2OS
Molecular Weight: 160.24 g/mol

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate

CAS No.: 779274-62-3

Cat. No.: VC18499242

Molecular Formula: C6H12N2OS

Molecular Weight: 160.24 g/mol

* For research use only. Not for human or veterinary use.

S-[2-(dimethylamino)-2-iminoethyl] ethanethioate - 779274-62-3

Specification

CAS No. 779274-62-3
Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
IUPAC Name S-[2-(dimethylamino)-2-iminoethyl] ethanethioate
Standard InChI InChI=1S/C6H12N2OS/c1-5(9)10-4-6(7)8(2)3/h7H,4H2,1-3H3
Standard InChI Key OQEPODRBQRPBEQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)SCC(=N)N(C)C

Introduction

Synthesis and Chemical Reactions

The synthesis of related thioesters often involves reactions between appropriate amines and thioacids or their derivatives. For S-[2-(dimethylamino)ethyl] ethanethioate, a common method involves reacting 2-Bromo-N,N-dimethylethanamine hydrochloride with potassium thioacetate. Similar methods might be applicable for synthesizing S-[2-(dimethylamino)-2-iminoethyl] ethanethioate, though specific conditions would need to be optimized.

Chemical reactions involving thioesters can include oxidation, reduction, and substitution. Oxidation can convert the thioester to sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can replace the ester group with other nucleophiles.

Biological Activity

While specific biological data for S-[2-(dimethylamino)-2-iminoethyl] ethanethioate is lacking, compounds with similar structures, such as those containing dimethylamino groups, have shown potential in medicinal chemistry. Dimethylamine derivatives are known for their diverse pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . The presence of an imino group could further modulate these activities, potentially influencing enzyme inhibition or receptor modulation.

Research Findings and Future Directions

Given the scarcity of specific research findings on S-[2-(dimethylamino)-2-iminoethyl] ethanethioate, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's potential in medicinal chemistry, particularly in areas like anticancer research or neuropharmacology, warrants exploration. In silico studies and in vitro assays could provide initial insights into its biological activities and potential therapeutic applications.

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